2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is an organic compound that belongs to the class of imidazo[1,2-a]pyrazines This compound is characterized by the presence of two methoxyphenyl groups and an imidazo[1,2-a]pyrazin-3-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base, which is then cyclized with a suitable reagent to form the imidazo[1,2-a]pyrazine core. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazo[1,2-a]pyrazine core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one
- 2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one
- 2-Acetamido-5-(4-methoxyphenyl)pyrazine
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern and the presence of both methoxyphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H20N4O3 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C21H20N4O3/c1-26-16-7-5-15(6-8-16)23-21-20(24-19-13-22-10-11-25(19)21)14-4-9-17(27-2)18(12-14)28-3/h4-13,23H,1-3H3 |
InChI Key |
LCVDVTVVBUEXSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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